molecular formula C16H12Br2N2 B10921584 3,5-bis(3-bromophenyl)-1-methyl-1H-pyrazole

3,5-bis(3-bromophenyl)-1-methyl-1H-pyrazole

Cat. No.: B10921584
M. Wt: 392.09 g/mol
InChI Key: UHALRHBOEXWVMJ-UHFFFAOYSA-N
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Description

3,5-bis(3-bromophenyl)-1-methyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of two 3-bromophenyl groups attached to the 3 and 5 positions of the pyrazole ring, and a methyl group at the 1 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3-bromophenyl)-1-methyl-1H-pyrazole typically involves the reaction of 3-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable catalyst to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3-bromophenyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3,5-bis(3-bromophenyl)-1-methyl-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-bis(3-bromophenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-bis(3-bromophenyl)-1-methyl-1H-pyrazole is unique due to the presence of bromine atoms, which enhance its reactivity and allow for a wide range of chemical modifications. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C16H12Br2N2

Molecular Weight

392.09 g/mol

IUPAC Name

3,5-bis(3-bromophenyl)-1-methylpyrazole

InChI

InChI=1S/C16H12Br2N2/c1-20-16(12-5-3-7-14(18)9-12)10-15(19-20)11-4-2-6-13(17)8-11/h2-10H,1H3

InChI Key

UHALRHBOEXWVMJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)Br)C3=CC(=CC=C3)Br

Origin of Product

United States

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